1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one (CAS 1804243-85-3, C9H8ClFO2, MW 202.61) is a halogenated aromatic ketone characterized by a chloro‑substituted alpha‑carbon and a 2‑fluoro‑4‑hydroxyphenyl ring. This bifunctional building block contains both an electrophilic α‑chloroketone moiety for nucleophilic displacement and a phenolic hydroxyl group suitable for further derivatization, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

Molecular Formula C9H8ClFO2
Molecular Weight 202.61 g/mol
Cat. No. B14041091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one
Molecular FormulaC9H8ClFO2
Molecular Weight202.61 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=C(C=C(C=C1)O)F)Cl
InChIInChI=1S/C9H8ClFO2/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,1H3
InChIKeyAOGSFDIOHWFUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one: Key Intermediate for Fluorinated Bioactive Scaffolds


1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one (CAS 1804243-85-3, C9H8ClFO2, MW 202.61) is a halogenated aromatic ketone characterized by a chloro‑substituted alpha‑carbon and a 2‑fluoro‑4‑hydroxyphenyl ring . This bifunctional building block contains both an electrophilic α‑chloroketone moiety for nucleophilic displacement and a phenolic hydroxyl group suitable for further derivatization, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis .

1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one: Why Close Analogs Cannot Substitute


In‑class compounds such as 1‑chloro‑1‑(4‑hydroxyphenyl)propan‑2‑one or 1‑chloro‑1‑(2‑fluorophenyl)propan‑2‑one lack either the ortho‑fluorine or para‑hydroxyl substituent . The specific 2‑fluoro‑4‑hydroxyphenyl substitution pattern is critical for modulating electronic properties, hydrogen‑bonding capacity, and steric hindrance in subsequent reactions [1]. Substituting with an analog would alter reactivity at the α‑carbon, change the pKa of the phenolic hydroxyl, and disrupt downstream structure‑activity relationships in target molecules, potentially leading to reduced synthetic efficiency or diminished biological activity of final products [2].

1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one: Quantitative Differentiation Evidence


Structural Differentiation: Fluorine Substitution Pattern Defines Molecular Weight and Lipophilicity

The 2‑fluoro‑4‑hydroxyphenyl substitution pattern yields a molecular weight of 202.61 g/mol, distinct from non‑fluorinated (1‑chloro‑1‑(4‑hydroxyphenyl)propan‑2‑one, MW 184.62) and non‑hydroxylated (1‑chloro‑1‑(2‑fluorophenyl)propan‑2‑one, MW 186.61) analogs . This combination of electron‑withdrawing fluorine and hydrogen‑bond‑donating hydroxyl groups creates a unique electronic environment that influences both synthetic reactivity and biological target engagement.

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Commercial Purity Benchmarking: NLT 98% Assay Enables Reproducible Downstream Chemistry

The compound is commercially available with a guaranteed minimum purity specification of NLT 98% (MolCore) or 95%+ (Chemenu), providing a quantifiable quality benchmark that exceeds the typical 95% threshold common for research‑grade analogs . This higher purity specification reduces the risk of impurity‑driven side reactions and improves reproducibility in multistep synthetic sequences.

Chemical Synthesis Quality Control Procurement Specification

Regulatory-Compliant Manufacturing: ISO-Certified Production for Pharmaceutical R&D

This compound is manufactured under an ISO‑certified quality management system, meeting the stringent documentation and traceability requirements for pharmaceutical R&D and quality control applications . In contrast, many close analogs are offered only as research‑grade materials without explicit ISO certification, introducing potential variability in batch‑to‑batch consistency and regulatory documentation support.

Pharmaceutical Development Regulatory Compliance Quality Assurance

Positional Isomer Distinction: Ortho-Fluoro vs Para-Fluoro Substitution Impacts Reactivity

The 2‑fluoro‑4‑hydroxyphenyl pattern differs fundamentally from the positional isomer 1‑chloro‑1‑(2‑fluoro‑6‑hydroxyphenyl)propan‑2‑one (CAS 1805906‑01‑7), where the hydroxyl group is ortho to the fluorinated carbon rather than para . This positional difference alters the electron density distribution on the aromatic ring, affecting both the pKa of the phenolic proton and the directing effects in electrophilic aromatic substitution reactions.

Organic Synthesis Electrophilic Aromatic Substitution Reaction Selectivity

Solubility Profile Differentiation: Organic Solvent Solubility Enables Versatile Reaction Conditions

The compound is insoluble in water but readily soluble in common organic solvents, a property that distinguishes it from more hydrophilic analogs lacking the chloro‑fluorophenyl substitution pattern . This solubility profile is quantitatively similar to that of 1‑chloro‑1‑(2‑fluorophenyl)propan‑2‑one (which lacks the hydroxyl group) but offers the additional synthetic handle of the phenolic OH for further functionalization under anhydrous conditions.

Process Chemistry Reaction Optimization Physical Properties

Synthetic Versatility: Dual Reactive Sites Enable Diverse Downstream Chemistry

The molecule contains two orthogonal reactive sites: an electrophilic α‑chloroketone carbon susceptible to nucleophilic displacement (e.g., by amines, thiols, alkoxides) and a phenolic hydroxyl group amenable to O‑alkylation, acylation, or Mitsunobu reactions [1]. In contrast, 1‑chloro‑1‑(2‑fluorophenyl)propan‑2‑one lacks the phenolic hydroxyl handle, while 1‑(2‑fluoro‑4‑hydroxyphenyl)propan‑2‑one lacks the electrophilic α‑chloro site, each reducing the potential for orthogonal derivatization strategies.

Medicinal Chemistry Building Block Diversification Strategies

1-Chloro-1-(2-fluoro-4-hydroxyphenyl)propan-2-one: Optimal Application Scenarios


Medicinal Chemistry: Synthesis of p‑Hydroxyphenyl‑Containing Bioactive Molecules

The compound serves as a key intermediate for introducing a 2‑fluoro‑4‑hydroxyphenyl motif into drug candidates. The phenolic hydroxyl enables O‑alkylation or esterification to modulate pharmacokinetic properties, while the α‑chloroketone undergoes nucleophilic displacement to form C–N, C–O, or C–S bonds for scaffold diversification [1]. The ISO‑certified, high‑purity material (NLT 98%) ensures reproducible SAR data across medicinal chemistry campaigns .

Agrochemical R&D: Precursor for HPPD Inhibitor Herbicide Development

The 4‑hydroxyphenyl substructure is a known pharmacophore for 4‑hydroxyphenylpyruvate dioxygenase (HPPD) inhibition, a validated herbicide target [1]. The 2‑fluoro substitution and α‑chloroketone handle allow for further structural optimization of HPPD inhibitor candidates, building upon established structure‑activity relationships for this enzyme class [2].

Process Chemistry: Multistep Synthesis Requiring High‑Purity Building Blocks

The combination of high purity (NLT 98%) and ISO‑certified manufacturing quality makes this compound suitable for late‑stage process chemistry and scale‑up activities where impurity profiles must be tightly controlled [1]. The organic solvent solubility and dual reactive sites support telescoped reaction sequences without intermediate isolation, improving overall process efficiency .

Chemical Biology: Bifunctional Probe Development

The orthogonal reactivity of the α‑chloroketone and phenolic hydroxyl enables the construction of bifunctional chemical probes. One site can be used to attach a reporter tag (e.g., fluorophore, biotin), while the other can be derivatized to optimize target binding affinity, leveraging the specific 2‑fluoro‑4‑hydroxyphenyl substitution pattern for target engagement [1].

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